molecular formula C12H16N2O2 B3287244 1-(2-Methyl-6-nitrophenyl)piperidine CAS No. 84186-28-7

1-(2-Methyl-6-nitrophenyl)piperidine

Cat. No. B3287244
CAS RN: 84186-28-7
M. Wt: 220.27 g/mol
InChI Key: CRQDSPVPDUZGNZ-UHFFFAOYSA-N
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Description

1-(2-Methyl-6-nitrophenyl)piperidine is a chemical compound that has gained significant attention in scientific research due to its potential use as a pharmacological tool for studying the central nervous system. This compound is a piperidine derivative that has a nitro group and a methyl group attached to the phenyl ring.

Mechanism Of Action

The mechanism of action of 1-(2-Methyl-6-nitrophenyl)piperidine involves its binding to the NMDA receptor and blocking the ion channel. This prevents the influx of calcium ions into the neuron, which is necessary for synaptic plasticity and memory formation. The blockade of NMDA receptors by this compound has been shown to produce neuroprotective effects in animal models of neurological disorders.

Biochemical And Physiological Effects

The biochemical and physiological effects of 1-(2-Methyl-6-nitrophenyl)piperidine are related to its action as an NMDA receptor antagonist. This compound has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Additionally, it has been shown to reduce the severity of symptoms in animal models of schizophrenia.

Advantages And Limitations For Lab Experiments

The advantages of using 1-(2-Methyl-6-nitrophenyl)piperidine in lab experiments include its selectivity for the NMDA receptor, its ability to cross the blood-brain barrier, and its low toxicity. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the use of 1-(2-Methyl-6-nitrophenyl)piperidine in scientific research. One direction is the investigation of its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Another direction is the development of more potent and selective NMDA receptor antagonists based on the structure of this compound. Additionally, this compound can be used in combination with other drugs to investigate their synergistic effects on the central nervous system.
Conclusion:
In conclusion, 1-(2-Methyl-6-nitrophenyl)piperidine is a chemical compound that has gained significant attention in scientific research due to its potential use as a pharmacological tool for studying the central nervous system. This compound has been shown to act as a selective antagonist of the NMDA receptor, which is involved in synaptic plasticity, learning, and memory. Its biochemical and physiological effects are related to its action as an NMDA receptor antagonist, which has been shown to produce neuroprotective effects in animal models of neurological disorders. The future directions for the use of this compound in scientific research include investigating its potential as a therapeutic agent for neurological disorders and developing more potent and selective NMDA receptor antagonists based on its structure.

Scientific Research Applications

1-(2-Methyl-6-nitrophenyl)piperidine has been used as a pharmacological tool for studying the central nervous system. It acts as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity, learning, and memory. This compound has been used to investigate the role of NMDA receptors in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.

properties

IUPAC Name

1-(2-methyl-6-nitrophenyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-10-6-5-7-11(14(15)16)12(10)13-8-3-2-4-9-13/h5-7H,2-4,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRQDSPVPDUZGNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)[N+](=O)[O-])N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methyl-6-nitrophenyl)piperidine

Synthesis routes and methods

Procedure details

Using a procedure similar to Example 8, step (a), 2-chloro-3-methylnitrobenzene (264 mg, 1.53 mmol) was heated to 110° C. overnight in 3 mL of piperidine to afford 128 mg (35%) of the title compound and an undetermined amount of starting material. 1H-NMR (CDCl3; 400 MHz): δ 7.41-7.34 (m, 2H), 7.02 (t, 1H, J=7.7 Hz), 2.96-2.93 (m, 4H), 2.36 (s, 3H), 1.65 (br s, 6H).
Quantity
264 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Yield
35%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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